Suberoyl chloride CAS number and properties
Suberoyl chloride CAS number and properties
An In-depth Technical Guide to Suberoyl Chloride For Researchers, Scientists, and Drug Development Professionals
Introduction
Suberoyl chloride, also known by its IUPAC name octanedioyl dichloride, is a bifunctional organic compound with the chemical formula C₈H₁₂Cl₂O₂.[1][2] Its CAS Registry Number is 10027-07-3 .[1][3] As the diacyl chloride derivative of suberic acid, it is a highly reactive molecule, featuring two acyl chloride groups.[2][4] This dual reactivity makes it a valuable reagent in organic synthesis, polymer chemistry, and drug development. It serves as a versatile building block and a cross-linking agent.[2][5] For instance, it is used to synthesize hydroxyferrocifen hybrid compounds which show antiproliferative activity against triple-negative breast cancer cells and to cross-link chitosan membranes to improve their integrity.[2][5]
Chemical and Physical Properties
Suberoyl chloride is a colorless to yellow or brown liquid that is sensitive to moisture and reacts with water.[2][6] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 10027-07-3 | [1][3][7] |
| Molecular Formula | C₈H₁₂Cl₂O₂ | [1][3][8] |
| Molecular Weight | 211.09 g/mol | [1][7][8] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][8] |
| Density | 1.172 g/mL at 25 °C | [1][7] |
| Boiling Point | 162-163 °C at 15 mmHg147 °C at 12 mmHg | [1][7][9] |
| Refractive Index | n20/D 1.468 | [5][7] |
| Solubility | Reacts with water | [2][5] |
| Flash Point | 110 °C (230 °F) | [2] |
| Purity | >97-98% | [7][8] |
Synonyms: Octanedioyl dichloride, Suberic acid dichloride, Suberoyl dichloride.[1][3][6]
Reactivity and Chemical Synthesis
The high reactivity of suberoyl chloride is centered on its two acyl chloride functional groups. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds.[4] This reactivity is fundamental to its use in synthesis.
Key Reactions:
-
With Amines: Reacts vigorously with primary and secondary amines to form stable diamide bonds. This is arguably its most common application.[4]
-
With Alcohols: Reacts with alcohols to yield diesters.[4]
-
With Water: Hydrolyzes to form the corresponding dicarboxylic acid (suberic acid) and hydrogen chloride.[4]
These reactions are typically exothermic, and the formation of HCl as a byproduct often requires the use of a non-nucleophilic base to neutralize the acid and drive the reaction to completion.[4]
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of a diamide using suberoyl chloride, based on the general principles of the Schotten-Baumann reaction.[1] This reaction is fundamental for creating linkers in drug conjugates or for synthesizing polyamide materials.
Synthesis of N,N'-Disubstituted Suberamide
Objective: To synthesize a diamide by reacting suberoyl chloride with a primary amine.
Materials:
-
Suberoyl chloride (1 equivalent)
-
Primary amine (e.g., benzylamine) (2.2 equivalents)
-
Tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIEA) (2.2 equivalents)
-
Anhydrous dichloromethane (DCM) as solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 eq.) and the tertiary amine base (2.2 eq.) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition of Suberoyl Chloride: Prepare a solution of suberoyl chloride (1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel. A white precipitate (the hydrochloride salt of the tertiary amine) will likely form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours to ensure completion.[1] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching and Extraction):
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure N,N'-disubstituted suberamide.
-
Visualization of Synthetic Workflow
The logical steps for the synthesis of a diamide from suberoyl chloride are illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of a diamide using suberoyl chloride.
Safety and Handling
Suberoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.[6]
-
Hazards: Causes severe skin burns and eye damage.[10] It is also a lachrymator (a substance that causes tearing). Inhalation can cause chemical burns to the respiratory tract and may be fatal in severe cases.[6]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[6] Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[6]
-
Handling: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture, which will cause it to decompose.[6] Avoid contact with water, strong bases, alcohols, and oxidizing agents.[6]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials.[6]
-
First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air and get medical help.[6] Do not induce vomiting if ingested.[6]
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]
- 8. US20070093675A1 - Process for preparing n, n'-dialkoxy-n, n'-dialkyl oxamide - Google Patents [patents.google.com]
- 9. US6242651B1 - Process for the preparation of N,Nâ²-dialkylalkanediamines - Google Patents [patents.google.com]
- 10. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
